molecular formula C18H18ClN3O4S2 B2776588 N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252821-01-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2776588
CAS RN: 1252821-01-4
M. Wt: 439.93
InChI Key: QHPOZNUQCAZVIV-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties

The synthesis and manipulation of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide often involve intricate chemical reactions highlighting their utility in developing novel chemical entities. For instance, the synthesis of related thieno[3,2-d]pyrimidine derivatives showcases the application of these compounds in creating new molecules with potential therapeutic properties. These processes may involve cyclization reactions, nucleophilic substitutions, and modifications to introduce various functional groups that affect the chemical and biological properties of the resulting compounds (Gangjee et al., 2008).

Biological Activities

Compounds with structures similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been explored for their potential biological activities. Studies have demonstrated that these molecules exhibit a range of biological effects, including antimicrobial, antifungal, and potential anticancer activities. For example, derivatives of thieno[3,2-d]pyrimidine have shown significant antibacterial and antifungal activities, comparable to known antibiotics and fungicides. This suggests their potential application in developing new therapeutic agents against various microbial infections (Hossan et al., 2012).

Pharmacological Evaluation

The pharmacological evaluation of these compounds often involves studies to determine their mechanism of action, efficacy, and potential as drug candidates. Molecular docking studies, for instance, can provide insights into how these compounds interact with biological targets, such as enzymes or receptors, to exert their effects. Such studies are crucial for understanding the therapeutic potential of these compounds and guiding further modifications to enhance their activity and selectivity (Siddiqui et al., 2014).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-4-22-17(24)16-11(5-6-27-16)21-18(22)28-9-15(23)20-12-7-10(19)13(25-2)8-14(12)26-3/h5-8H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPOZNUQCAZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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